Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-fluoroaniline under acidic conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control the reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate is unique due to its specific arrangement of fluorine atoms and functional groups. Similar compounds include:
Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-[(2-methylphenyl)formamido]propanoate: Differing by the presence of methyl groups instead of fluorine atoms.
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl)propanoate: Featuring a hydroxy group and additional fluorine atoms on the benzoyl group.
These compounds share similar reactivity but differ in their specific chemical and biological properties, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C18H15F5N2O3 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-[(2-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H15F5N2O3/c1-2-28-16(27)17(18(21,22)23,24-12-9-7-11(19)8-10-12)25-15(26)13-5-3-4-6-14(13)20/h3-10,24H,2H2,1H3,(H,25,26) |
InChI Key |
QVIWAPFAVUUKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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